2-(2-Chloroethoxy)ethanol
CAS No.: 628-89-7
Cat. No.: VC21347303
Molecular Formula: C4H9ClO2
Molecular Weight: 124.56 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 628-89-7 |
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Molecular Formula | C4H9ClO2 |
Molecular Weight | 124.56 g/mol |
IUPAC Name | 2-(2-chloroethoxy)ethanol |
Standard InChI | InChI=1S/C4H9ClO2/c5-1-3-7-4-2-6/h6H,1-4H2 |
Standard InChI Key | LECMBPWEOVZHKN-UHFFFAOYSA-N |
SMILES | C(COCCCl)O |
Canonical SMILES | C(COCCCl)O |
Appearance | Clear Colourless to Pale Yellow Oil |
Chemical Properties and Structure
Molecular Characteristics
2-(2-Chloroethoxy)ethanol has a molecular weight of 124.57 g/mol and features a linear structure with a chlorine atom at one end and a hydroxyl group at the other . The compound can be represented by the structural formula ClCH2CH2OCH2CH2OH, highlighting its ether linkage between two ethyl groups .
The compound is identified by various chemical identifiers, providing standardized ways to reference it in scientific literature and databases:
Identifier | Value |
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CAS Number | 628-89-7 |
Molecular Formula | C4H9ClO2 |
IUPAC Name | 2-(2-chloroethoxy)ethanol |
InChIKey | LECMBPWEOVZHKN-UHFFFAOYSA-N |
MDL Number | MFCD00002870 |
Reactivity Profile
The reactivity of 2-(2-Chloroethoxy)ethanol is largely determined by its functional groups:
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The hydroxyl (-OH) group participates in typical alcohol reactions such as esterification and oxidation
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The chloroethyl group contains a carbon-chlorine bond that undergoes nucleophilic substitution reactions
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The ether linkage provides stability while also allowing for certain cleavage reactions under specific conditions
The compound is generally stable under normal conditions but is incompatible with strong oxidizing agents . This stability profile makes it suitable for storage and handling in various laboratory and industrial settings.
Physical Properties
2-(2-Chloroethoxy)ethanol exists as a colorless liquid at room temperature with several notable physical characteristics that influence its handling, storage, and applications .
The following table summarizes key physical properties of the compound:
Property | Value |
---|---|
Physical State | Colorless liquid |
Boiling Point | 79-81°C at 5 mm Hg |
Density | 1.18 g/mL at 25°C |
Vapor Pressure | 22.66 Pa at 20°C |
Flash Point | 195°F (90.6°C) |
Solubility in Water | Soluble |
LogP | 0.301 at 30°C |
pKa | 14.34±0.10 (Predicted) |
These physical properties indicate that 2-(2-Chloroethoxy)ethanol has relatively low volatility at room temperature, moderate water solubility, and limited flammability hazards . Its density greater than that of water (1.18 g/mL) means it will sink rather than float when mixed with water, an important consideration for handling and safety protocols.
The recommended storage conditions include keeping the compound in a dark place, sealed, dry, and at room temperature to maintain its stability and prevent degradation .
Preparation Methods
Synthesis from Diethylene Glycol
One of the principal methods for preparing 2-(2-Chloroethoxy)ethanol involves using diethylene glycol as the starting material. A patented process described in Chinese patent CN101665415B outlines an efficient synthesis route that improves yield while reducing environmental impact .
The synthesis proceeds through the following steps:
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Reaction of diethylene glycol with metaboric anhydride in a suitable solvent to form an intermediate metaboric acid tris-(2-hydroxyethoxy-1-yl)-ethyl ester
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Treatment of this intermediate with thionyl chloride to obtain metaboric acid tris-(2-chloroethoxy-1-yl)-ethyl ester
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Hydrolysis of the chlorinated intermediate to yield the target product, 2-(2-Chloroethoxy)ethanol
The optimal reaction conditions specify a molar ratio of thionyl chloride to diethylene glycol of 1.1-1.2:1, with reaction temperatures maintained between 15°C and 30°C. This temperature range is critical: higher temperatures promote unwanted side reactions, while lower temperatures reduce reaction kinetics and efficiency .
After reaction completion, boric acid is recovered by filtration, and the organic layer containing the 2-(2-Chloroethoxy)ethanol is washed with water before purification by fractional distillation .
Industrial Production Considerations
The industrial production of 2-(2-Chloroethoxy)ethanol requires careful optimization of reaction parameters to maximize yield and product purity while minimizing waste. Key considerations include:
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Precise control of reagent ratios to favor the formation of mono-chlorinated product
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Careful temperature management to prevent side reactions
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Efficient purification processes to achieve desired product purity (commonly 98% or 99%)
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Recovery and recycling of by-products to improve process economics
These production parameters significantly impact the final product quality and commercial viability, with higher purity grades (99%) commanding premium pricing in the market .
Applications and Uses
Pharmaceutical Applications
2-(2-Chloroethoxy)ethanol has established itself as a valuable intermediate in pharmaceutical synthesis pathways. Its applications in this sector include:
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Serving as a key intermediate in the synthesis of quetiapine, an important antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder
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Functioning as a building block in the preparation of various pharmaceutical intermediates, where its dual functionality allows for diverse chemical transformations
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Being monitored as a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs), highlighting its importance in pharmaceutical quality control processes
Market Analysis
Current Market Status
The global market for 2-(2-Chloroethoxy)ethanol is experiencing robust growth, driven primarily by increasing demand in the pharmaceutical and organic chemical sectors. Industry analysis suggests a substantial market size likely exceeding $100 million in 2024, with established players and diverse applications contributing to this valuation .
The market is segmented by product type (primarily by purity levels) and application areas:
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By Type:
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Purity 99%
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Purity 98%
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Others
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By Application:
Hazard Category | Rating | Level |
---|---|---|
Flammability | 1 | Low |
Toxicity | 0 | Minimal |
Body Contact | 2 | Moderate |
Reactivity | 1 | Low |
Chronic | 2 | Moderate |
These ratings indicate moderate concerns regarding body contact and potential chronic effects, while flammability and reactivity hazards are relatively low .
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